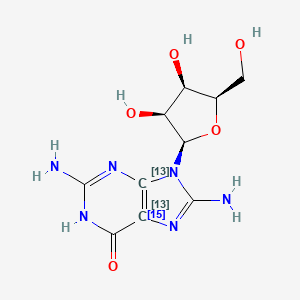

8-Aminoguanosine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N6O5 |

|---|---|

Molecular Weight |

301.23 g/mol |

IUPAC Name |

2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |

InChI Key |

FNXPTCITVCRFRK-KEKQIDQQSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminoguanosine-13C2,15N: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled purine (B94841) nucleoside, 8-Aminoguanosine-13C2,15N. It details its chemical structure, and physical properties, and delves into its biological significance, particularly its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase) and its subsequent physiological effects. This document also outlines relevant experimental protocols and visualizes key biological pathways and experimental workflows.

Core Concepts

8-Aminoguanosine (B66056) is a synthetic analog of the naturally occurring nucleoside guanosine. The isotopically labeled form, this compound, incorporates two carbon-13 atoms and one nitrogen-15 (B135050) atom at specific positions within its purine ring structure. This labeling makes it an invaluable tool for a range of biomedical research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry assays.

The primary biological activity of 8-aminoguanosine stems from its potent and selective inhibition of purine nucleoside phosphorylase (PNPase). This enzyme plays a crucial role in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides. By inhibiting PNPase, 8-aminoguanosine modulates the levels of various purine metabolites, leading to a cascade of downstream physiological effects.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 2,8-Diaminoinosine-13C2,15N | [1][2] |

| Molecular Formula | C8¹³C2H14N5¹⁵NO5 | [1][2] |

| Molecular Weight | 301.23 g/mol | [1][2] |

| Appearance | White to brown powder | [3] |

| Solubility | DMSO: 1 mg/mL (warmed) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Unlabeled CAS Number | 3868-32-4 | [1] |

Biological Activity and Signaling Pathways

The biological effects of 8-aminoguanosine are primarily mediated through its active metabolite, 8-aminoguanine (B17156).[4][5] 8-Aminoguanosine is converted to 8-aminoguanine by PNPase.[4] 8-aminoguanine is a more potent inhibitor of PNPase.[6] Inhibition of PNPase leads to an accumulation of its substrates, most notably inosine (B1671953) and guanosine, and a decrease in its products, hypoxanthine (B114508) and xanthine (B1682287).[6]

The increased levels of inosine are central to the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine.[6][7] Inosine activates adenosine (B11128) A2B receptors, which in turn stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade in the renal vasculature leads to increased medullary blood flow, ultimately enhancing renal excretory function.[7]

The biosynthesis of endogenous 8-aminoguanine is thought to arise from 8-nitroguanosine, a product of nitrosative stress.[4][9] Two pathways have been proposed for this conversion, as depicted in the signaling pathway diagram below.[4][9]

Figure 1: Biosynthesis and signaling pathway of 8-aminoguanine.

Experimental Protocols

Synthesis of this compound

A potential strategy could adapt protocols for the synthesis of 15N- and 13C-labeled guanosine.[10] This would involve the construction of the purine ring system using building blocks containing the desired isotopes. For instance, a labeled guanine (B1146940) precursor could be synthesized and then glycosylated with a protected ribose moiety to form the nucleoside. Subsequent chemical modifications at the 8-position would be required to introduce the amino group.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

Objective: To determine the inhibitory activity of 8-aminoguanosine on PNPase.

Materials:

-

Recombinant human PNPase

-

Inosine (substrate)

-

Phosphate (B84403) buffer

-

8-Aminoguanosine (or its labeled counterpart) as the inhibitor

-

Xanthine oxidase

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

-

Add varying concentrations of 8-aminoguanosine to the reaction mixture.

-

Initiate the reaction by adding PNPase.

-

The reaction proceeds as follows: Inosine is converted to hypoxanthine by PNPase. Hypoxanthine is then oxidized to uric acid by xanthine oxidase.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 293 nm over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

Measurement of Diuretic and Natriuretic Effects in an Animal Model

Objective: To assess the in vivo diuretic and natriuretic effects of 8-aminoguanosine.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats and cannulate the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and bladder (for urine collection).

-

After a stabilization period, collect a baseline urine sample.

-

Administer 8-aminoguanosine intravenously at a specific dose.

-

Collect urine at timed intervals post-administration.

-

Measure the volume of each urine sample to determine the urine flow rate.

-

Analyze the urine samples for sodium concentration using a flame photometer or ion-selective electrode.

-

Calculate the total sodium excretion for each collection period.

-

Compare the urine flow rate and sodium excretion before and after drug administration to determine the diuretic and natriuretic effects.

The following diagram illustrates a general workflow for evaluating the in vivo effects of 8-aminoguanosine.

Figure 2: General experimental workflow for in vivo evaluation.

Applications in Research

The unique properties of this compound make it a valuable tool in several areas of research:

-

Pharmacokinetic Studies: The isotopic label allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of 8-aminoguanosine and its metabolites without the need for radioactive labeling.

-

Metabolic Flux Analysis: It can be used to trace the metabolic fate of the purine ring in various biological systems.

-

Internal Standard for Mass Spectrometry: Due to its identical chemical properties to the unlabeled compound but different mass, it serves as an ideal internal standard for accurate quantification of 8-aminoguanosine in complex biological matrices.

-

Mechanism of Action Studies: The labeled compound can be used to investigate the detailed molecular interactions with its target enzyme, PNPase.

Conclusion

This compound is a powerful research tool for investigating purine metabolism and the physiological roles of PNPase. Its well-defined chemical properties and potent biological activity, primarily mediated through its conversion to 8-aminoguanine, make it a subject of interest for drug development, particularly in the context of diuretic and natriuretic therapies. The experimental protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with this important molecule.

References

- 1. isotope.com [isotope.com]

- 2. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]

- 3. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ophed.com [ophed.com]

- 7. eurisotop.com [eurisotop.com]

- 8. ahajournals.org [ahajournals.org]

- 9. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability Assessment of 8-Aminoguanosine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a purine (B94841) nucleoside analog that has garnered significant interest for its therapeutic potential, acting as a prodrug for the active metabolite 8-aminoguanine (B17156).[1][2][3] Understanding the metabolic fate of 8-Aminoguanosine is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of 8-Aminoguanosine, with a specific focus on the isotopically labeled variant, 8-Aminoguanosine-¹³C₂,¹⁵N. The inclusion of stable isotopes is a powerful tool in drug metabolism studies, allowing for precise quantification and differentiation from endogenous counterparts.[4][5][6] This document outlines detailed experimental protocols, data presentation, and visualization of the relevant metabolic and experimental pathways.

Metabolic Pathway of 8-Aminoguanosine

The primary metabolic pathway of 8-Aminoguanosine involves its rapid conversion to 8-aminoguanine. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNPase).[1][7] 8-aminoguanine is the biologically active molecule responsible for the observed pharmacological effects, which include the inhibition of PNPase, leading to diuresis, natriuresis, and glucosuria.[1][8]

The metabolic conversion is a critical step in the mechanism of action of 8-Aminoguanosine, effectively making it a prodrug for 8-aminoguanine.[3] Further metabolism of 8-aminoguanine can occur, potentially leading to the formation of 8-aminoxanthine.[9]

Below is a diagram illustrating the metabolic conversion of 8-Aminoguanosine.

Assessment of Metabolic Stability: In Vitro Microsomal Assay

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its pharmacokinetic profile. An in vitro microsomal stability assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, though in the case of 8-Aminoguanosine, the key enzyme is PNPase which is cytosolic. For a comprehensive assessment, both liver microsomes and S9 fractions (which contain cytosolic enzymes) should be considered.

Experimental Protocol: In Vitro Metabolic Stability of 8-Aminoguanosine-¹³C₂,¹⁵N

This protocol describes a typical in vitro metabolic stability assay using liver S9 fractions to ensure the presence of cytosolic enzymes like PNPase.

1. Materials and Reagents:

-

8-Aminoguanosine-¹³C₂,¹⁵N (Test Compound)

-

Pooled Human Liver S9 Fraction

-

NADPH Regeneration System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation.

-

Control compounds (e.g., a known stable compound and a known labile compound)

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

2. Assay Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 8-Aminoguanosine-¹³C₂,¹⁵N in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, for each time point, combine the phosphate buffer, liver S9 fraction, and the NADPH regeneration system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add the 8-Aminoguanosine-¹³C₂,¹⁵N stock solution to the pre-warmed incubation mixtures to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

-

-

Incubation and Sampling:

-

Incubate the reaction plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

5. LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 8-Aminoguanosine-¹³C₂,¹⁵N at each time point. The use of the isotopically labeled compound allows for unambiguous detection and quantification.

The following diagram outlines the experimental workflow.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis is used to determine the rate of metabolism of 8-Aminoguanosine-¹³C₂,¹⁵N. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical metabolic stability assay of 8-Aminoguanosine-¹³C₂,¹⁵N.

Table 1: Percentage of 8-Aminoguanosine-¹³C₂,¹⁵N Remaining Over Time

| Time (minutes) | % Remaining (Mean ± SD) |

| 0 | 100 ± 0 |

| 5 | 65.2 ± 4.1 |

| 15 | 30.8 ± 3.5 |

| 30 | 10.5 ± 2.2 |

| 60 | 2.1 ± 0.8 |

Table 2: Calculated Metabolic Stability Parameters

| Parameter | Value |

| Half-life (t₁/₂) | 8.5 minutes |

| Intrinsic Clearance (CLᵢₙₜ) | 81.5 µL/min/mg protein |

Note: The data presented in these tables are for illustrative purposes only and are intended to demonstrate how results from a metabolic stability assay would be presented.

The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLᵢₙₜ) is then derived from the half-life and the assay conditions. These parameters are crucial for predicting the in vivo clearance of the drug.

Conclusion

The metabolic stability of 8-Aminoguanosine is a key determinant of its therapeutic efficacy, as it governs the formation of the active metabolite, 8-aminoguanine. The use of the isotopically labeled analog, 8-Aminoguanosine-¹³C₂,¹⁵N, in conjunction with LC-MS/MS analysis, provides a robust and accurate method for assessing its metabolic fate. The detailed experimental protocol and data analysis workflow presented in this guide offer a comprehensive framework for researchers and drug development professionals to evaluate the metabolic stability of this promising therapeutic candidate. The rapid metabolism observed in this illustrative example underscores the prodrug nature of 8-Aminoguanosine and highlights the importance of understanding its conversion to 8-aminoguanine for predicting its pharmacological activity.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Role of 8-Aminoguanosine in Purine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine (B66056) is a synthetic guanosine (B1672433) analog that plays a critical role as a potent modulator of the purine (B94841) salvage pathway.[1] Its primary mechanism of action involves the potent inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in purine degradation.[2][3] Often acting as a prodrug, 8-aminoguanosine is rapidly converted in vivo to its more active metabolite, 8-aminoguanine, which also effectively inhibits PNP.[4][5][6] This inhibition leads to a significant shift in the purine metabolome, characterized by the accumulation of PNP substrates like inosine (B1671953) and guanosine, and a reduction in its products, such as hypoxanthine (B114508) and guanine.[4][6] This "rebalancing" of purines has profound downstream physiological consequences, including immunomodulation, anti-inflammatory effects, and significant cardiorenal impacts. These effects position 8-aminoguanosine and its derivatives as promising therapeutic agents for a range of conditions, including T-cell proliferative disorders, autoimmune diseases, hypertension, and sickle cell disease.[4][5][7] This guide provides a comprehensive overview of the biochemical role of 8-aminoguanosine, its mechanism of action, therapeutic potential, and the experimental methodologies used to study its effects.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The central role of 8-aminoguanosine in purine metabolism is defined by its function as an inhibitor of Purine Nucleoside Phosphorylase (PNP). PNP is a pivotal enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides.

Specifically, PNP facilitates the following reactions:

-

Inosine + Phosphate ↔ Hypoxanthine + α-D-ribose 1-phosphate

-

Guanosine + Phosphate ↔ Guanine + α-D-ribose 1-phosphate

-

Deoxyguanosine + Phosphate ↔ Guanine + α-D-deoxyribose 1-phosphate

8-aminoguanosine, and more potently its metabolite 8-aminoguanine, acts as a competitive inhibitor of PNP.[8] By binding to the active site, it prevents the enzyme from processing its natural substrates. This blockade is the primary event that triggers a cascade of metabolic and cellular changes.

References

- 1. scbt.com [scbt.com]

- 2. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 8-Aminoguanosine-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies typically associated with a Certificate of Analysis (CoA) for 8-Aminoguanosine-13C2,15N. This stable isotope-labeled compound is a critical tool in mass spectrometry-based research, often used as an internal standard for the accurate quantification of 8-aminoguanosine (B66056) in biological samples.

Quantitative Data Summary

The following table summarizes the typical analytical data and specifications for a batch of this compound. This data is representative of the quality control testing performed to ensure the identity, purity, and isotopic enrichment of the compound.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Mass Spectrometry | Conforms to structure | Conforms | ESI-MS |

| Isotopic Enrichment | ≥99 atom % 13C, ≥99 atom % 15N | 99.6 atom % 13C, 99.8 atom % 15N | Mass Spectrometry |

| Residual Solvents | Per USP <467> | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤1.0% | 0.3% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are essential for understanding how the quality of this compound is assessed.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., water/DMSO). The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to 8-Aminoguanosine is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound.

-

Procedure for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with natural isotopic abundance.[1]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: 1H, 13C, and 15N NMR spectra are acquired for the labeled compound dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the expected structure. The presence of 13C and 15N labels can be confirmed by the observation of specific couplings (e.g., 1J(13C-1H), 1J(15N-1H)) and the attenuation of signals from the unlabeled positions.[2][3]

Signaling Pathways and Workflow Diagrams

3.1. Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow for the production and release of a batch of this compound.

Caption: Quality control workflow for stable isotope-labeled compounds.

3.2. Metabolic Pathway of 8-Aminoguanosine

8-Aminoguanosine is a prodrug that is converted in vivo to the active compound, 8-aminoguanine (B17156). This metabolic conversion is a key aspect of its biological activity.[4][5]

Caption: Metabolic activation of 8-aminoguanosine.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Modulator 8-Aminoguanosine: A Technical Guide to its Discovery, Function, and Analysis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and analytical methodologies related to the endogenous purine (B94841) nucleoside, 8-aminoguanosine (B66056). Primarily targeting researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details experimental protocols for its study, and visualizes its complex biological pathways. 8-Aminoguanosine, and its active metabolite 8-aminoguanine (B17156), have emerged as significant modulators of renal and cardiovascular function, primarily through the inhibition of purine nucleoside phosphorylase (PNPase). This guide serves as a core resource for understanding and investigating this promising therapeutic target.

Introduction

The landscape of purinergic signaling has been significantly broadened by the discovery of endogenous 8-substituted purines. Among these, 8-aminoguanosine has garnered substantial interest due to its potent biological activities. Initially identified in tissues, its physiological relevance is now understood to be intrinsically linked to its metabolic conversion to 8-aminoguanine.[1][2] This active metabolite is a potent inhibitor of purine nucleoside phosphorylase (PNPase), an essential enzyme in the purine salvage pathway.[2][3][4]

The inhibition of PNPase by 8-aminoguanine leads to a significant shift in the purine metabolome, characterized by an accumulation of PNPase substrates, most notably inosine (B1671953).[4][5] This increase in endogenous inosine levels subsequently activates adenosine (B11128) A2B receptors, triggering a signaling cascade that results in pronounced physiological effects, including diuresis, natriuresis, and glucosuria.[4][6][7] These findings have positioned 8-aminoguanosine and 8-aminoguanine as potential therapeutic agents for conditions such as hypertension and renal disorders.[2]

This whitepaper will delve into the foundational research that has elucidated the role of endogenous 8-aminoguanosine. It will present key quantitative data in a structured format, provide detailed experimental protocols for its detection and functional analysis, and offer visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding of its complex biology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on 8-aminoguanosine and 8-aminoguanine.

Table 1: Pharmacological Effects of Intravenous 8-Aminoguanosine and 8-Aminoguanine in Rats (33.5 µmol/kg) [8]

| Parameter | 8-Aminoguanosine | 8-Aminoguanine |

| Urine Volume | Increased from 0.3 ± 0.1 to 0.9 ± 0.1 mL/30 min | Increased from 0.3 ± 0.1 to 1.5 ± 0.2 mL/30 min |

| Sodium Excretion | Increased from 12 ± 5 to 109 ± 21 µmol/30 min | Increased from 18 ± 8 to 216 ± 31 µmol/30 min |

| Glucose Excretion | Increased from 18 ± 3 to 159 ± 41 µg/30 min | Increased from 17 ± 3 to 298 ± 65 µg/30 min |

| Potassium Excretion | Decreased from 62 ± 7 to 39 ± 9 µmol/30 min | Decreased from 61 ± 10 to 34 ± 6 µmol/30 min |

Table 2: Biochemical Parameters of 8-Aminoguanine

| Parameter | Value | Reference |

| PNPase Inhibition (Ki) | 2.8 µmol/L | [4][9] |

| Renal Medullary Interstitial Concentration (post-IV administration) | Increased from 2 ± 1 to 1069 ± 407 ng/mL | [8] |

Table 3: Fold-Change in Renal Excretory Function Following 8-Aminoguanine Administration [6][10]

| Parameter | Approximate Fold-Change |

| Urine Volume | ~4-fold increase |

| Sodium Excretion | ~20-fold increase |

| Glucose Excretion | ~12-fold increase |

| Potassium Excretion | ~70% decrease |

Signaling and Biosynthetic Pathways

The biological activity of 8-aminoguanosine is contingent on its conversion to 8-aminoguanine and the subsequent inhibition of PNPase. The following diagrams illustrate these key pathways.

References

- 1. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis: A Method For Studying Kidney Injury and Disease - Renal Fellow Network [renalfellow.org]

- 8. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

8-Aminoguanosine-¹³C₂,¹⁵N for In Vivo Metabolic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in vivo, providing critical insights into metabolic pathways in both healthy and diseased states. While the use of 8-Aminoguanosine-¹³C₂,¹⁵N for in vivo metabolic labeling is a novel area with limited direct published research, this guide outlines its potential application based on the well-documented pharmacology and metabolism of its unlabeled counterpart, 8-aminoguanosine, and its active metabolite, 8-aminoguanine (B17156).

8-aminoguanosine is rapidly converted in vivo to 8-aminoguanine, a potent inhibitor of the enzyme Purine (B94841) Nucleoside Phosphorylase (PNPase).[1] This inhibition strategically alters the purine salvage pathway, leading to a "rebalancing" of the purine metabolome.[2][3][4] Specifically, it increases the levels of anti-inflammatory purines like inosine (B1671953) and guanosine (B1672433) while decreasing pro-inflammatory purines such as hypoxanthine (B114508).[4] This mechanism underlies its therapeutic potential in a range of conditions, including hypertension, metabolic syndrome, and sickle cell disease.[1][2][3][5]

By using a stable isotope-labeled version such as 8-Aminoguanosine-¹³C₂,¹⁵N, researchers can precisely trace its conversion to 8-aminoguanine and quantify its impact on the flux of downstream purine metabolites. This would enable a deeper understanding of its mechanism of action, target engagement, and overall effect on purine metabolism in various preclinical models. This guide provides a framework for designing and executing such studies, including potential experimental protocols, key signaling pathways, and expected quantitative outcomes based on studies with the unlabeled compound.

Core Mechanism and Signaling Pathway

8-aminoguanine, the active metabolite of 8-aminoguanosine, primarily exerts its effects through the inhibition of Purine Nucleoside Phosphorylase (PNPase).[1][6][7] This action blocks the conversion of inosine to hypoxanthine and guanosine to guanine. The resulting accumulation of inosine leads to the activation of the adenosine (B11128) A₂B receptor, which stimulates adenylyl cyclase and increases cAMP production.[6][8] This pathway is linked to increased renal medullary blood flow and subsequent increases in the excretion of urine, sodium, and glucose.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Preliminary Studies Utilizing 8-Aminoguanosine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving 8-Aminoguanosine (B66056) and its isotopically labeled counterpart, 8-Aminoguanosine-¹³C₂,¹⁵N. It delves into the core mechanism of action, experimental methodologies, and key quantitative findings, offering a foundational resource for researchers in pharmacology and drug development.

Introduction to 8-Aminoguanosine

8-Aminoguanosine is a synthetic purine (B94841) nucleoside that has demonstrated significant therapeutic potential in preclinical studies. It primarily functions as a prodrug, rapidly converting in vivo to its active metabolite, 8-aminoguanine (B17156).[1][2][3][4][5][6][7] The primary pharmacological effects of 8-aminoguanine, including diuresis, natriuresis, and glucosuria, are attributed to its inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][5][6][7] This inhibition leads to a rebalancing of the purine metabolome, which has shown beneficial outcomes in animal models of hypertension, metabolic syndrome, and sickle cell disease.[3][5][6][7][8][9] The isotopically labeled form, 8-Aminoguanosine-¹³C₂,¹⁵N, serves as a critical internal standard for accurate quantification in bioanalytical methods.[1]

Mechanism of Action and Signaling Pathway

The principal mechanism of 8-aminoguanine involves the competitive inhibition of purine nucleoside phosphorylase (PNPase).[3] PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433) into their respective bases, hypoxanthine (B114508) and guanine.

By inhibiting PNPase, 8-aminoguanine administration leads to:

-

Increased levels of Inosine and Guanosine : These purine nucleosides accumulate in the renal interstitium.[3][5][7]

-

Decreased levels of Hypoxanthine and Guanine : The downstream products of PNPase activity are reduced.[3][5][7]

The elevated levels of inosine subsequently activate adenosine (B11128) A₂B receptors.[2][3][5][6][7] This receptor activation is linked to an increase in renal medullary blood flow, which in turn enhances renal excretory function, contributing to the observed diuretic and natriuretic effects.[2][3][5][6][7] Interestingly, the antikaliuretic (potassium-sparing) effect of 8-aminoguanine appears to be independent of PNPase inhibition.[1][3][5][6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vivo studies investigating the effects of 8-aminoguanine and its prodrug, 8-aminoguanosine.

Table 1: Pharmacodynamic Effects of 8-Aminoguanine in Rats

| Parameter | Vehicle Control | 8-Aminoguanine Treated | Fold Change | Reference |

|---|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | ↓ 1.03x | [9] |

| Circulating IL-1β | - | - | ↓ by 71% |[8][9] |

Studies conducted in Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model for metabolic syndrome.[8][9]

Table 2: Effects of 8-Aminopurines on Renal Excretion

| Compound (33.5 µmol/kg) | Effect on Urine Volume | Effect on Sodium Excretion | Effect on Glucose Excretion | Effect on Potassium Excretion | Reference |

|---|---|---|---|---|---|

| 8-Aminoguanosine | Diuresis | Natriuresis | Glucosuria | Antikaliuresis | [4] |

| 8-Aminoguanine | Diuresis | Natriuresis | Glucosuria | Antikaliuresis | [2][4] |

| 8-Aminoinosine | Diuresis | Natriuresis | Mild Glucosuria | No Antikaliuresis | [2] |

| 8-Aminohypoxanthine | Diuresis | Natriuresis | Mild Glucosuria | No Antikaliuresis |[2] |

Table 3: PNPase Inhibition Constants

| Compound | Inhibition Constant (Ki) | Target | Reference |

|---|---|---|---|

| 8-Aminoguanine | 2.8 µmol/L | Human Recombinant PNPase | [3] |

| 8-Aminoinosine | 48 µmol/L | Recombinant Human PNPase |[4] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the preliminary studies of 8-Aminoguanosine and its analogues.

4.1. In Vivo Animal Studies

-

Animal Models: Studies have utilized Sprague-Dawley rats, Dahl salt-sensitive rats (a model for hypertension), and Zucker Diabetic-Sprague Dawley (ZDSD) rats (a model for metabolic syndrome).[1][8][9]

-

Drug Administration: 8-aminoguanine and its prodrugs have been administered intravenously or orally.[4][8] A commonly used intravenous dose is 33.5 µmoles/kg.[4] For chronic studies, 8-aminoguanine has been administered at 10 mg/kg/day in drinking water.[8][9]

-

Sample Collection: Urine samples are collected at timed intervals to measure volume and excretion rates of electrolytes and glucose.[2][4] For analysis of purines, urine and kidney microdialysate samples are collected.[1]

-

Physiological Monitoring: In some studies, mean arterial blood pressure is continuously monitored using radiotelemetry.[3][8][9]

4.2. Bioanalytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method for the quantification of 8-aminoguanosine, 8-aminoguanine, and other related purines in biological matrices.[1][4]

-

Sample Preparation: Urine samples are typically diluted (e.g., 30-fold) and microdialysate samples are diluted (e.g., 2-fold) with purified water.[1]

-

Internal Standards: Heavy-isotope labeled internal standards are crucial for accurate quantification. 8-Aminoguanosine-¹³C₂,¹⁵N is used as the internal standard for 8-aminoguanosine and 8-nitroguanosine (B126670).[1] ¹³C₂,¹⁵N-8-aminoguanine is used for 8-aminoguanine and 8-nitroguanine.[1] Other internal standards used include ¹³C₁₀,¹⁵N₅-guanosine, ¹³C₂,¹⁵N-guanine, ¹⁵N₄-inosine, and ¹³C₅-hypoxanthine.[4]

-

Chromatography:

-

Mass Spectrometry: Tandem mass spectrometry is used for detection and quantification, providing high sensitivity and specificity.

-

Quantification: Achieved by interpolation from standard curves.[4]

Biosynthesis of Endogenous 8-Aminoguanine

Research suggests that 8-aminoguanine is an endogenous molecule.[1][10] Two primary pathways for its biosynthesis from the naturally occurring 8-nitroguanosine have been proposed.[1][10] This endogenous production is elevated in Dahl salt-sensitive rats, potentially linked to higher levels of peroxynitrite, which can nitrate (B79036) guanosine.[1][10]

Conclusion and Future Directions

The preliminary studies on 8-Aminoguanosine and its active metabolite, 8-aminoguanine, have established a clear mechanism of action involving PNPase inhibition and subsequent activation of the adenosine A₂B receptor pathway. The use of the stable isotope-labeled internal standard, 8-Aminoguanosine-¹³C₂,¹⁵N, is integral to the robust bioanalytical methods required for its study. The promising results in preclinical models of cardiovascular and metabolic diseases suggest that 8-aminopurines represent a novel class of therapeutic agents. Future research should focus on further elucidating the PNPase-independent mechanisms, exploring the full therapeutic potential in other disease models, and progressing towards clinical evaluation.

References

- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 8-Aminoguanosine in Human Plasma using 8-Aminoguanosine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 8-Aminoguanosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (SIL-IS), 8-Aminoguanosine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and drug development settings. This method provides a reliable tool for pharmacokinetic studies and for investigating the therapeutic potential of 8-Aminoguanosine.

Introduction

8-Aminoguanosine is a guanosine (B1672433) derivative that has garnered significant interest in the scientific community for its pharmacological properties. It acts as a prodrug, being rapidly converted to its active metabolite, 8-aminoguanine (B17156).[1] 8-aminoguanine is a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[1][2] By inhibiting PNPase, 8-aminoguanine modulates the levels of other purines, leading to downstream physiological effects, including diuretic, natriuretic, and antihypertensive actions.[2][3] These properties make 8-Aminoguanosine a promising candidate for the development of novel therapeutics for cardiovascular and renal diseases.[2][4]

Accurate and precise quantification of 8-Aminoguanosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS is the preferred analytical technique for such applications due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as 8-Aminoguanosine-¹³C₂,¹⁵N, is essential for mitigating matrix effects and ensuring data reliability in complex biological samples like plasma.[7][8] This application note provides a detailed protocol for the quantitative analysis of 8-Aminoguanosine in human plasma using 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard.

Experimental

Materials and Reagents

-

8-Aminoguanosine (≥98% purity, HPLC)

-

8-Aminoguanosine-¹³C₂,¹⁵N

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 8-Aminoguanosine from human plasma:

-

Allow plasma samples to thaw on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing 8-Aminoguanosine-¹³C₂,¹⁵N).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: A linear gradient can be optimized. An example is provided in the table below.

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for the specific instrument. Representative values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

The MRM transitions for 8-Aminoguanosine and its internal standard are provided in the table below.[9]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 8-Aminoguanosine | 299.1 | 167.1 | 100 |

| 8-Aminoguanosine-¹³C₂,¹⁵N | 302.1 | 170.1 | 100 |

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below. The presented data is representative and should be established for each specific assay.

Linearity and Range

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

| Analyte | Calibration Range (ng/mL) | r² |

| 8-Aminoguanosine | 1 - 1000 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| Low | 3 | <10 | 90-110 | <10 | 90-110 |

| Medium | 100 | <10 | 90-110 | <10 | 90-110 |

| High | 800 | <10 | 90-110 | <10 | 90-110 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Value (ng/mL) |

| LOD | 0.3 |

| LLOQ | 1.0 |

Matrix Effect and Recovery

The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of 8-Aminoguanosine and the experimental workflow for its quantification.

Caption: Metabolic pathway of 8-Aminoguanosine and its effect on purine metabolism.

Caption: Experimental workflow for the quantification of 8-Aminoguanosine in plasma.

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantification of 8-Aminoguanosine in human plasma. The use of the stable isotope-labeled internal standard, 8-Aminoguanosine-¹³C₂,¹⁵N, ensures high accuracy and precision, making the method suitable for demanding applications in drug development and clinical research. The straightforward protein precipitation sample preparation protocol allows for efficient sample processing and high-throughput analysis. This method will be a valuable tool for researchers investigating the therapeutic potential of 8-Aminoguanosine.

References

- 1. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Aminoguanosine = 98 HPLC 3868-32-4 [sigmaaldrich.com]

- 3. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. agilent.com [agilent.com]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 8-Aminoguanosine using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine (B66056) is a purine (B94841) nucleoside analog that has garnered significant interest in biomedical research and drug development due to its diverse biological activities. It is known to be a substrate for purine nucleoside phosphorylase (PNP) and its metabolite, 8-aminoguanine, acts as a potent inhibitor of this enzyme.[1] This inhibition leads to the accumulation of other purine nucleosides, such as inosine, which can trigger various physiological responses, including diuretic, natriuretic, and antihypertensive effects.[1][2] Accurate and precise quantification of 8-aminoguanosine in biological matrices is therefore crucial for pharmacokinetic studies, mechanism of action investigations, and clinical trial monitoring.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard is spiked into the sample at a known concentration at the earliest stage of sample preparation, correcting for any analyte loss during extraction and for matrix effects during mass spectrometric analysis. This application note provides a detailed protocol for the quantification of 8-aminoguanosine in biological matrices using a validated UPLC-MS/MS method with a stable isotope-labeled internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, ¹³C₂,¹⁵N-8-aminoguanosine, is added to the biological sample.[1] After sample preparation to remove proteins and other interferences, the sample is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The analyte and the internal standard are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 8-aminoguanosine in the original sample.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the isotope dilution UPLC-MS/MS method for the quantification of 8-aminoguanosine. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity Range | 0.15 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal due to co-eluting internal standard |

Experimental Protocols

Materials and Reagents

-

8-Aminoguanosine analytical standard (≥98% purity)

-

¹³C₂,¹⁵N-8-aminoguanosine (stable isotope-labeled internal standard, ≥98% purity, isotopic purity >99%)[1]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Biological matrix (e.g., human plasma, rat plasma, urine)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 8-aminoguanosine and ¹³C₂,¹⁵N-8-aminoguanosine in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 8-aminoguanosine by serial dilution of the primary stock solution with 50% methanol/water.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the ¹³C₂,¹⁵N-8-aminoguanosine primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.[3][4]

-

Sample Thawing:

-

Thaw frozen biological samples on ice.

-

-

Aliquoting:

-

Pipette 100 µL of the sample into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the 100 ng/mL internal standard spiking solution to each sample, calibrator, and quality control sample.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

-

Vortexing:

-

Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Evaporation (Optional):

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

UPLC-MS/MS Analysis

| Parameter | Setting |

| UPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-2% B; 3.6-5.0 min: 2% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See table below |

MRM Transitions [1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 8-Aminoguanosine | 299.1 | 167.1 | 100 | 15 |

| ¹³C₂,¹⁵N-8-Aminoguanosine (IS) | 302.1 | 170.1 | 100 | 15 |

Data Analysis and Quantification

The concentration of 8-aminoguanosine in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. A linear regression analysis with a weighting factor of 1/x is typically used to fit the calibration curve. The concentration of 8-aminoguanosine in the unknown samples is then calculated from their peak area ratios using the regression equation.

Visualizations

Experimental Workflow

Caption: A schematic of the experimental workflow for 8-aminoguanosine quantification.

Signaling Pathway of 8-Aminoguanosine's Diuretic Effect

References

- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mnkjournals.com [mnkjournals.com]

Application Note: Quantitative Analysis of 8-Aminopurine in Human Plasma Using a Validated UPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 8-aminopurine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[1][2][3] This method is suitable for high-throughput pharmacokinetic and metabolomic studies involving 8-aminopurine.

Introduction

8-Aminopurine, an isomer of the canonical nucleobase adenine, is a compound of interest in various biomedical research areas, including drug development and metabolic pathway analysis. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. UPLC-MS/MS is the preferred technique for such bioanalytical challenges due to its superior sensitivity, selectivity, and speed.[4] This note presents a fully validated method optimized for the reliable measurement of 8-aminopurine in human plasma.

Experimental

Materials and Reagents

-

8-Aminopurine reference standard (≥98% purity)

-

8-Aminopurine-d₂ (Internal Standard, IS, ≥98% purity)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K₂EDTA)

Instrumentation

-

Waters ACQUITY UPLC I-Class System

-

Waters Xevo TQ-S micro Tandem Mass Spectrometer

-

Data acquisition and processing were performed using MassLynx software.

Chromatographic and Mass Spectrometric Conditions

Optimized parameters for the UPLC-MS/MS system are summarized in the tables below.

Table 1: UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 2% B for 0.5 min, 2-95% B in 2.0 min, hold at 95% B for 0.5 min, return to 2% B in 0.1 min, equilibrate for 0.9 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

Table 2: MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |

| Cone Gas Flow | 150 L/hr |

| Source Temperature | 150 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (8-AP) | m/z 136.1 → 119.1 (Quantifier), m/z 136.1 → 94.1 (Qualifier) |

| MRM Transition (IS) | m/z 138.1 → 121.1 |

| Cone Voltage | 25 V |

| Collision Energy | 18 eV (for 119.1), 22 eV (for 94.1), 18 eV (for IS) |

Note: The fragmentation of purine-like structures often involves cleavage of the imidazole (B134444) ring. The transition 136.1 → 119.1 corresponds to a characteristic loss of NH₃.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-aminopurine and its internal standard (IS) in methanol to create individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the 8-aminopurine stock solution with 50:50 (v/v) methanol/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol

The sample preparation workflow is based on protein precipitation, which is efficient for removing the bulk of proteins from plasma samples.[5]

-

Aliquot: Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Precipitate: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.[5]

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 100 µL of the supernatant to a UPLC vial.

-

Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability, following established regulatory guidelines.[1]

Table 3: Method Validation Quantitative Data Summary

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1.0 - 1000 ng/mL | - |

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Intra-day Precision (%CV) | 2.5% - 7.8% | ≤ 15% (≤20% at LLOQ) |

| Inter-day Precision (%CV) | 3.1% - 9.2% | ≤ 15% (≤20% at LLOQ) |

| Accuracy (% Bias) | -6.5% to 5.8% | Within ±15% (±20% at LLOQ) |

| Matrix Effect | 92.1% - 104.5% | Consistent and reproducible |

| Recovery | > 88% | Consistent and reproducible |

| Freeze-Thaw Stability (3 cycles) | Stable (% change < 10%) | % Change < 15% |

| Autosampler Stability (24h, 10°C) | Stable (% change < 8%) | % Change < 15% |

The results demonstrate that the method is accurate, precise, and reliable for the intended application.[2][6][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation and analysis pipeline.

Caption: UPLC-MS/MS workflow for 8-aminopurine quantification.

Method Validation Relationship Diagram

This diagram outlines the core parameters assessed during the bioanalytical method validation process.

Caption: Key parameters evaluated in bioanalytical method validation.

References

- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]

- 4. japsonline.com [japsonline.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

Application of 8-Aminoguanosine-¹³C₂,¹⁵N in Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine (B66056) is a purine (B94841) nucleoside analog that has demonstrated significant therapeutic potential, acting as a prodrug for the active metabolite 8-aminoguanine (B17156).[1][2] Both compounds have been shown to exhibit diuretic, natriuretic, and glucosuric effects, primarily through the inhibition of purine nucleoside phosphorylase (PNPase).[1][3] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of 8-aminoguanosine, robust bioanalytical methods are essential. Pharmacokinetic studies are fundamental in determining the dosing regimens and understanding the in vivo behavior of this promising therapeutic agent.

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] 8-Aminoguanosine-¹³C₂,¹⁵N serves as an ideal SIL-IS for pharmacokinetic studies of 8-aminoguanosine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-eluting internal standard allows for the precise correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification of 8-aminoguanosine in complex biological matrices such as plasma and urine.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Aminoguanosine-¹³C₂,¹⁵N in pharmacokinetic studies of 8-aminoguanosine.

Application Notes

The application of 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard in pharmacokinetic studies of 8-aminoguanosine offers several distinct advantages:

-

Enhanced Accuracy and Precision: By mimicking the behavior of the unlabeled 8-aminoguanosine, the SIL-IS effectively corrects for variability introduced during sample preparation and analysis, including extraction efficiency and matrix-induced ion suppression or enhancement.[4]

-

Improved Method Ruggedness: The use of a SIL-IS makes the bioanalytical method more robust and less susceptible to inter-individual differences in biological matrices.[4]

-

Reliable Quantification: Co-elution of the analyte and the SIL-IS ensures that both are subjected to the same experimental conditions, leading to a more reliable analyte-to-internal standard peak area ratio for quantification.

-

Suitability for Complex Matrices: Pharmacokinetic studies often involve analyzing samples from various biological fluids. The specificity of LC-MS/MS combined with a SIL-IS allows for accurate quantification even in the presence of endogenous interferences.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study of 8-aminoguanosine in Sprague-Dawley rats using 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard.

a. Animal Dosing and Sample Collection

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Dosing: 8-Aminoguanosine is formulated in a suitable vehicle (e.g., saline) and administered via intravenous (IV) bolus injection at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples are stored at -80°C until analysis.

b. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (8-Aminoguanosine-¹³C₂,¹⁵N in methanol, e.g., at 100 ng/mL).

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate 8-aminoguanosine from endogenous interferences (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.

b. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

c. Data Analysis

-

Integrate the peak areas for 8-aminoguanosine and 8-Aminoguanosine-¹³C₂,¹⁵N.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 8-aminoguanosine in the unknown samples using the calibration curve.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vd) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Quantitative Data Summary

The following table presents representative pharmacokinetic parameters for 8-aminoguanosine following a 10 mg/kg intravenous administration in rats. This data is illustrative and may vary depending on the specific experimental conditions.

| Parameter | Unit | Mean Value (± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 (± 250) |

| Tmax (Time to Cmax) | h | 0.083 (at first sampling point) |

| AUC₀-t (Area Under the Curve) | ng·h/mL | 3500 (± 400) |

| AUC₀-∞ (AUC extrapolated to infinity) | ng·h/mL | 3650 (± 420) |

| t₁/₂ (Elimination Half-life) | h | 2.5 (± 0.5) |

| CL (Clearance) | L/h/kg | 0.8 (± 0.1) |

| Vd (Volume of Distribution) | L/kg | 2.8 (± 0.4) |

Visualizations

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Caption: Metabolic conversion of 8-aminoguanosine to 8-aminoguanine.

References

- 1. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Aminoguanosine Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine (B66056) is a guanosine (B1672433) analog with significant therapeutic potential, demonstrating diuretic, natriuretic, and antihypertensive properties. Accurate quantification of 8-aminoguanosine in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the sample preparation of 8-aminoguanosine in plasma for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation method is critical for removing interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal and compromise the accuracy and sensitivity of the LC-MS/MS analysis. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The protocols provided are based on established methods for structurally similar compounds and should be validated for the specific laboratory conditions and analytical requirements for 8-aminoguanosine.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often the first choice for its simplicity and high-throughput applicability. Acetonitrile (B52724) is a commonly used solvent for this purpose.

Materials:

-

Human plasma

-

8-Aminoguanosine analytical standard

-

Internal Standard (IS) solution (e.g., an isotopically labeled 8-aminoguanosine)

-

Acetonitrile (ACN), LC-MS grade, chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 (v/v) ratio of ACN to plasma is a common starting point.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)